molecular formula C2H4O2 B073223 acetic acid CAS No. 1563-79-7

acetic acid

Cat. No.: B073223
CAS No.: 1563-79-7
M. Wt: 61.045 g/mol
InChI Key: QTBSBXVTEAMEQO-VQEHIDDOSA-N
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Description

Acetic acid is a useful research compound. Its molecular formula is C2H4O2 and its molecular weight is 61.045 g/mol. The purity is usually 95%.
The exact mass of the compound this compound-1-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Cerebral Metabolism Research

Acetic acid-1-13C has been instrumental in cerebral metabolism studies. Cerdán, Künnecke, and Seelig (1990) utilized [1-13C]acetate to investigate rat brain metabolism through in vivo and in vitro 13C NMR spectroscopy. They discovered distinct isotopomer populations in glutamate, glutamine, and gamma-aminobutyric acid, unveiling different glutamate compartments and tricarboxylic acid (TCA) cycles in the brain. This research highlights the use of this compound-1-13C in neurobiological studies, particularly in understanding cerebral biochemistry (Cerdán, Künnecke, & Seelig, 1990).

2. Chemical Synthesis and Catalysis

Periana et al. (2003) demonstrated the application of this compound-1-13C in chemical synthesis. Their study involved the oxidative condensation of methane to this compound, using carbon-13 isotopic labeling to confirm that both carbons of this compound originated from methane. This research has implications for petrochemical production and the development of more efficient catalytic processes (Periana et al., 2003).

3. Understanding Glial Metabolism

Blüml et al. (2002) explored the use of 1-13C-acetate in studying glial metabolism in the human brain. By infusing 1-13C-acetate in subjects and analyzing 13C MR spectra, they calculated the rate of acetate oxidation in the brain, providing insights into the metabolic contributions of glia to the brain's TCA cycle. This study underscores the significance of this compound-1-13C in biomedical research, especially in understanding brain energy metabolism (Blüml et al., 2002).

4. Biomarker Development

Research by Lisitza et al. (2009) highlighted the potential of this compound-1-13C in developing hyperpolarized biomarkers. They enhanced the 13C NMR signal of this compound 1-13C-AcH by polarization transfer from hyperpolarized 129Xe. Although the enhancement was lower than theoretical predictions, this study provides a foundation for future developments in hyperpolarizing 13C enriched compounds, beneficial for biomedical and biophysical research (Lisitza et al., 2009).

Safety and Hazards

Acetic acid-1-13C, like this compound, can be a hazardous chemical if not used in a safe and appropriate manner. This liquid is highly corrosive to the skin and eyes and, because of this, must be handled with extreme care . It is classified as a flammable liquid, and it causes severe skin burns and eye damage .

Mechanism of Action

Target of Action

Acetic acid-1-13C is a variant of this compound where the carbon atom is replaced by its isotope, Carbon-13 . The primary targets of this compound are various enzymes and biochemical pathways where it acts as a key intermediate. It plays a crucial role in metabolic processes, particularly in the citric acid cycle, contributing to energy production at the cellular level .

Mode of Action

This compound-1-13C, like its parent compound this compound, interacts with its targets by participating in biochemical reactions. It can donate a proton (H+) in solution, functioning as a weak acid. This property is essential for its role in many enzymatic reactions and metabolic processes .

Biochemical Pathways

This compound-1-13C is involved in several biochemical pathways. One of the key pathways is the citric acid cycle (also known as the Krebs cycle), where it contributes to the generation of ATP, the primary energy currency of the cell . It is also involved in the metabolism of carbohydrates, lipids, and proteins .

Pharmacokinetics

The pharmacokinetics of this compound-1-13C involves its absorption, distribution, metabolism, and excretion (ADME). As a small molecule, it is rapidly absorbed and distributed throughout the body. It is metabolized primarily in the liver and excreted in the urine .

Result of Action

The action of this compound-1-13C at the molecular and cellular level results in the production of energy, as well as the synthesis of various biomolecules. By participating in key metabolic pathways, it contributes to maintaining cellular homeostasis and supporting cellular functions .

Action Environment

The action of this compound-1-13C can be influenced by various environmental factors. For instance, the pH of the environment can affect its proton-donating properties. Additionally, the presence of other metabolites and enzymes can influence its participation in metabolic reactions . Its stability is generally high, although it can be affected by extreme conditions such as very high or low pH .

Biochemical Analysis

Biochemical Properties

Acetic acid-1-13C interacts with various enzymes, proteins, and other biomolecules. It is postulated that the carbon-13 isotope undergoes enzymatic metabolism within the body, resulting in the generation of carbon-13-labeled metabolites . The ATP-requiring enzymatic conversion of acetate and CoA to acetyl-CoA is an evolutionarily ancient and conserved metabolic pathway .

Cellular Effects

This compound-1-13C influences cell function by causing a decrease of intracellular pH and metabolic disturbance by the anion . It also generates oxidative stress and increases sympathetic outflow, leading to alterations in arterial blood pressure .

Molecular Mechanism

Acetate acts, in part, as a metabolic sensor linking nutrient balance and cellular stress responses with gene transcription and the regulation of protein function .

Temporal Effects in Laboratory Settings

The effects of this compound-1-13C change over time in laboratory settings. This compound-1-13C is formed rapidly and irreversibly in response to increases in auxin levels . There is cell type–specific regulation of this compound-1-13C levels in the Arabidopsis root apex .

Dosage Effects in Animal Models

The effects of this compound-1-13C vary with different dosages in animal models. For instance, in a study on mice, this compound-1-13C improved the pain thresholds of mice similar to the positive drug aspirin .

Metabolic Pathways

This compound-1-13C is involved in several metabolic pathways. It is a major end product of bacterial fermentation of fiber in the gut .

Transport and Distribution

This compound-1-13C is transported and distributed within cells and tissues. It is generated in and released from various tissues including the intestine and liver, and is generated within all cells by deacetylation reactions .

Subcellular Localization

The subcellular localization of this compound-1-13C is primarily in the cytosol and nuclei of many cell types . ACSS2, an enzyme that converts acetate to acetyl-CoA, shifts from a lipogenic role in the cytoplasm to a regulatory role in the cell nucleus under conditions of nutrient deprivation, hypoxia, and other stressors .

Properties

IUPAC Name

acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBSBXVTEAMEQO-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

61.045 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1563-79-7, 63459-47-2
Record name Acetic acid C-13
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001563797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid-1-13C,d4
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Record name 1563-79-7
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETIC ACID C-13
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Synthesis routes and methods I

Procedure details

Ethyl (E)-3-(2,3-dihydrobenzofuran-5-yl)propenoate (50.0 g, 227 mmol) was dissolved in acetic acid (312 g), and the reaction system was replaced with nitrogen. Then, 5% Pd/C (4.96 g, as dry weight) was added to the solution and pressurized with hydrogen to 196 to 294 kPa. The mixture was reacted at 50° C. for 1 hr under a pressure of 196 to 294 kPa. The catalyst was filtered, and washed with acetic acid (208 g) to give a solution of the title compound in acetic acid (amount 569 g, apparent yield 100%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
312 g
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
4.96 g
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100%

Synthesis routes and methods II

Procedure details

Part C. The 5-aminoisoindoline (700 mg, 4.11 mmol) made above was dissolved in 6 M HCl (4.6 mL) at rt, then cooled to 0° C. A solution of NaNO2 (340 mg, 4.93 mmol) in water (0.8 mL) was added dropwise, maintaining the reaction temperature below 5° C. After 40 min, AcOH (1.4 mL) was added to the mixture, followed by the dropwise addition of SnCl2 (1.79 g, 9.44 mmol) in concentrated HCl (2.7 mL) at 0° C. The mixture was warmed to 10° C. and stirred for 2 h, then a solution of 3-hydroxy-1-(4-iodophenyl)-4-(2,2,2-trifluoroacetyl)-5,6-dihydro-1H-pyridin-2-one (1.78 g, 4.31 mmol) in MeOH (16 mL) was added and the reaction mixture was heated at 50° C. for 16 h. Methyl alcohol was removed under vacuum and the solid was collected by filtration to give 1-(2,3-dihydro-1H-isoindol-5-yl)-6-methyl-3-trifluoromethyl-1,4,5,6-tetrahydro-pyrazolo[3,4-c]pyridin-7-one; compound with iodo-benzene as an AcOH salt (2.07 g, 86% yield): 1H NMR (500 MHz, DMSO-d6) δ 9.82 (s, br, 2H), 7.75 (d, 2H), 7.66-7.62 (m, 2H), 7.51 (d, 1H), 7.19 (d, 2H), 4.56 (m, 4H), 4.11 (t, 2H), 3.12 (t, 2H); ESI MS m/z 585 (M+H)+.
Name
Quantity
1.4 mL
Type
solvent
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step Two
Name
Quantity
340 mg
Type
reactant
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Name
Quantity
0.8 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.79 g
Type
reactant
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Name
Quantity
2.7 mL
Type
solvent
Reaction Step Four
Name
3-hydroxy-1-(4-iodophenyl)-4-(2,2,2-trifluoroacetyl)-5,6-dihydro-1H-pyridin-2-one
Quantity
1.78 g
Type
reactant
Reaction Step Five
Name
Quantity
16 mL
Type
solvent
Reaction Step Five
Name
Quantity
4.6 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

The tube reactor, charged with 110 grams of alumina catalyst (1/8 inch pellets, Harshaw Al-0104T), is maintained at 250° C while 25.0 grams of 1,4-butanediol diacetate and 50 ml. of water are admitted to the evaporator simultaneously from different addition funnels over a 20 minute period. The aqueous effluent collected contains tetrahydrofuran, acetic acid, and about 10% of the original diacetate. The mixture is again taken through the tube. The effluent from this second pass contains, as found by quantitative glpc analysis, 0.3 grams of residual butanediol diacetate (1% unconverted), 9.2 grams of tetrahydrofuran (90% yield), and 15.9 grams of acetic acid (93% yield).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Yield
90%
Yield
93%

Synthesis routes and methods IV

Procedure details

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Q & A

Q1: Why is a specialized vacuum electrolysis reactor necessary for analyzing ¹³C enrichment in acetic acid-1-¹³C?

A1: Traditional methods of analyzing isotopic enrichment might not differentiate between ¹³C at different positions within a molecule. The specialized vacuum electrolysis reactor, described in the research [], allows for the selective analysis of ¹³C enrichment at the C1 position of this compound. This is achieved by converting the carboxyl group (-COOH) of this compound into carbon dioxide (CO₂) through electrolysis. The generated CO₂ can then be analyzed using mass spectrometry to determine the ¹³C enrichment specifically at the C1 position. This method provides a precise and accurate measurement of ¹³C enrichment at a specific location within the molecule.

Q2: What are the advantages of using the vacuum electrolysis reactor technique for ¹³C analysis compared to other methods?

A2: The vacuum electrolysis reactor technique offers several advantages for ¹³C analysis, particularly for compounds like this compound:

  • Positional specificity: It allows for the determination of ¹³C enrichment at specific carbon positions within the molecule, which is crucial for understanding metabolic pathways and reaction mechanisms [].
  • High accuracy and precision: The method provides accurate and precise measurements of ¹³C enrichment, as demonstrated by the analysis of this compound-1-¹³C with a nominal enrichment of 99 at.% ¹³C, which was measured to be 98.9 at.% ¹³C using this technique [].
  • ** Reusability:** The reactor is designed to be reusable, making it a cost-effective option for multiple analyses [].

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